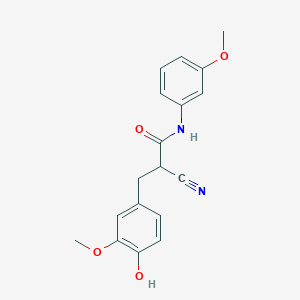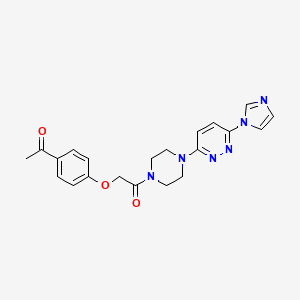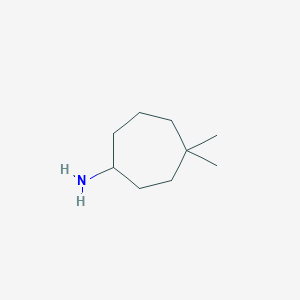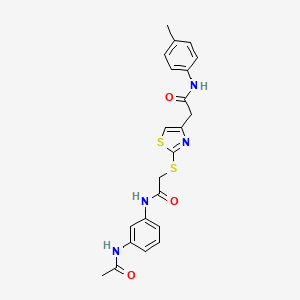
4-(2-甲氧基-1-萘基)-1,3-噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a methoxy group (-OCH3) and a naphthyl group, which is a two-ring aromatic system .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” would likely show the thiazole ring connected to the naphthyl group at the 4-position and the methoxy group at the 2-position of the naphthyl group .
Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms . The methoxy group can be cleaved under acidic or basic conditions, and the naphthyl group can undergo electrophilic aromatic substitution .
科学研究应用
合成与表征
研究重点关注噻唑-2-胺衍生物的合成和表征,突出了它们在材料科学和有机化学中的潜力。例如,艾 (2008) 概述了一种制备 4-(6-甲氧基萘-2-基)噻唑-2-胺衍生物的方法,展示了它们通过 2-溴-1-(6-甲氧基-萘-2-基)烷基-1-酮和硫脲反应合成,进一步与水杨醛反应生成 4-(6-甲氧基萘-2-基)-2-苯亚胺-噻唑,产率显着。结构测定通过 1H NMR、IR 和元素分析实现,为该领域的未来研究奠定了基础 (H. Ai, 2008)。
抗菌和抗真菌应用
帕特尔和梅塔 (2006) 探讨了由 2-氨基-4-(2-萘基)噻唑合成的新型氮杂环丁酮和噻唑烷酮衍生物的抗菌功效。这些化合物针对各种细菌菌株进行了测试,表现出有希望的抗菌特性,并表明在开发新的抗菌剂方面具有潜在应用 (K. H. Patel & A. Mehta, 2006)。
材料科学应用
在材料科学中,4-(2-甲氧基-1-萘基)-1,3-噻唑-2-胺的衍生物因其在制造高性能材料中的潜力而受到研究。刘等人(2006 年)合成了一种新的萘胺衍生的芳香二羧酸,展示了其在制造芳香族聚(胺-1,3,4-恶二唑)中的应用,该聚合物具有高玻璃化转变温度 (Tg) 和在常见有机溶剂中的溶解性。由于其优异的机械性能和热稳定性,这些材料被证明有望用于蓝光发射应用 (Guey‐Sheng Liou 等人,2006)。
有机合成
研究还重点关注了噻唑-2-胺衍生物在有机合成中的用途。例如,辛谢等人(2016 年)开发了一种通过多组分多米诺反应对噻唑并[4,5-a]吖啶和恶唑并[5,4-a]噻唑并[5,4-j]吖啶进行区域选择性合成的方法。这种创新方法提供了操作简单和反应速度快的优点,使其成为药物发现和库生成的极具吸引力的方法 (Xin Xie 等人,2016)。
作用机制
未来方向
属性
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-7-6-9-4-2-3-5-10(9)13(12)11-8-18-14(15)16-11/h2-8H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLICULCURDRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)


![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)




